3,6-Dibromo-2,4-difluorothiophenol
CAS No.: 1803715-79-8
VCID: VC2969926
Molecular Formula: C6H2Br2F2S
Molecular Weight: 303.95 g/mol
* For research use only. Not for human or veterinary use.

Description |
3,6-Dibromo-2,4-difluorothiophenol is a halogenated thiophenol compound with the molecular formula C6H2Br2F2S and a molecular weight of approximately 303.96 g/mol. Its CAS number is 1803715-79-8, and it is classified as a thiophenol derivative due to the presence of a hydroxyl group attached to the thiophene ring . This compound is of interest in various fields, including organic synthesis, pharmaceutical research, and environmental studies. Synthesis MethodsThe synthesis of 3,6-Dibromo-2,4-difluorothiophenol typically involves halogenation reactions. One common method is the bromination of 2,4-difluorothiophenol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 6 positions. Industrial ProductionIndustrial production follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques. Research Applications3,6-Dibromo-2,4-difluorothiophenol has diverse applications in scientific research:
Biological ActivityWhile specific biological activity data for 3,6-Dibromo-2,4-difluorothiophenol is limited, compounds with similar structures have shown potential in biological systems. Halogenated thiophenols can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Comparison with Similar Compounds
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1803715-79-8 | ||||||||||||
Product Name | 3,6-Dibromo-2,4-difluorothiophenol | ||||||||||||
Molecular Formula | C6H2Br2F2S | ||||||||||||
Molecular Weight | 303.95 g/mol | ||||||||||||
IUPAC Name | 3,6-dibromo-2,4-difluorobenzenethiol | ||||||||||||
Standard InChI | InChI=1S/C6H2Br2F2S/c7-2-1-3(9)4(8)5(10)6(2)11/h1,11H | ||||||||||||
Standard InChIKey | COCMOYXWGDYMKR-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=C(C(=C(C(=C1Br)S)F)Br)F | ||||||||||||
Canonical SMILES | C1=C(C(=C(C(=C1Br)S)F)Br)F | ||||||||||||
PubChem Compound | 121228024 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume